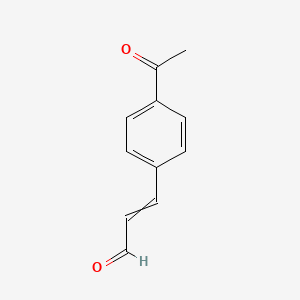

3-(4-Acetylphenyl)prop-2-enal

Description

Structure

3D Structure

Properties

CAS No. |

127921-76-0 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3-(4-acetylphenyl)prop-2-enal |

InChI |

InChI=1S/C11H10O2/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h2-8H,1H3 |

InChI Key |

JEFBKKUCSOURMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C=CC=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 4 Acetylphenyl Prop 2 Enal and Its Structural Analogs

Established Reaction Pathways for C-C Bond Formation Leading to the α,β-Unsaturated System

The construction of the α,β-unsaturated aldehyde or ketone core is a pivotal step in the synthesis of 3-(4-acetylphenyl)prop-2-enal and related compounds. Several classical and contemporary organic reactions are employed for this purpose.

Aldol (B89426) Condensation Variants and Mechanistic Elaborations

The aldol condensation is a cornerstone of carbon-carbon bond formation and a direct route to α,β-unsaturated carbonyl compounds. In the context of synthesizing this compound, this typically involves the cross-aldol condensation of 4-acetylbenzaldehyde (B1276866) with acetaldehyde (B116499) or its equivalent.

The reaction is commonly carried out under basic conditions, where a hydroxide (B78521) ion deprotonates the α-carbon of acetaldehyde to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 4-acetylbenzaldehyde. Subsequent dehydration of the resulting β-hydroxy aldehyde yields the desired α,β-unsaturated product. uomustansiriyah.edu.iqlibretexts.org Acid-catalyzed variants are also known, often employing reagents like gaseous HCl or Lewis acids. jocpr.com

Chalcones, which are α,β-unsaturated aromatic ketones, are structurally related to this compound and are frequently synthesized via Claisen-Schmidt condensation, a type of aldol condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). uomustansiriyah.edu.iqwpmucdn.com The reaction conditions can be optimized for high yields, with various catalysts and solvent systems being reported. jocpr.comnih.gov

Table 1: Aldol Condensation Conditions for Chalcone (B49325) Synthesis

| Aldehyde Reactant | Ketone Reactant | Catalyst/Base | Solvent | Conditions | Yield | Reference |

| Substituted Benzaldehyde | Substituted Acetophenone | SOCl2/EtOH | - | - | - | jocpr.com |

| Benzaldehyde | Acetophenone | NaOH (40%) | Ethanol | Stirring, may require warming | Solidifies | uomustansiriyah.edu.iq |

| p-methoxybenzaldehyde | Acetophenone | NaOH | Ethanol (95%) | Stirring, ice bath | 67% | wpmucdn.com |

| Substituted Benzaldehyde | Substituted Acetophenone | KOH | EtOH | 40 °C, ultrasound | - | nih.gov |

| Aldehyde | Ketone | NaOH (15M aq.) | Ethanol (95%) | Room temperature | Product precipitates | libretexts.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

Olefination Strategies: Wittig, Horner-Wadsworth-Emmons, and Peterson Approaches

Olefination reactions provide powerful alternatives for the stereoselective synthesis of alkenes, including the α,β-unsaturated system in this compound.

The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a phosphorane). cram.comscribd.com For the synthesis of this compound, 4-acetylbenzaldehyde would be reacted with an appropriate phosphorus ylide derived from a two-carbon synthon. The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. cram.combu.edu

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgnrochemistry.comalfa-chemistry.com This method often provides excellent E-selectivity for the resulting alkene and has the advantage that the byproduct, a dialkyl phosphate (B84403), is water-soluble and easily removed. alfa-chemistry.comorganic-chemistry.org The HWE reaction is widely used in the synthesis of natural products containing α,β-unsaturated carbonyl moieties. conicet.gov.ar

Table 2: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |

| Reagent | Phosphorus ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate (water-soluble) |

| Stereoselectivity | Variable (E or Z) | Predominantly E-alkene formation wikipedia.orgnrochemistry.com |

| Reactivity | Less reactive with hindered ketones | More reactive, even with hindered ketones nrochemistry.com |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The Peterson olefination , which employs α-silyl carbanions, is another method for the synthesis of alkenes. The reaction can be directed to form either the cis or trans isomer depending on the workup conditions (acidic or basic).

Transition Metal-Catalyzed Coupling Reactions for Olefin Synthesis

Modern synthetic chemistry heavily relies on transition metal-catalyzed reactions for the efficient formation of carbon-carbon bonds.

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide (or triflate) with an alkene. wikipedia.orgmdpi.com To synthesize a precursor to this compound, one could couple 4-bromoacetophenone with acrolein or a protected equivalent. The reaction typically proceeds with high stereoselectivity, favoring the trans isomer. organic-chemistry.org Various palladium catalysts and reaction conditions have been developed to improve the efficiency and scope of the Heck reaction. mdpi.commatthey.com

The Sonogashira coupling reaction involves the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org For the synthesis of this compound, 4-iodo- or 4-bromoacetophenone could be coupled with propargyl alcohol. nih.govorganic-chemistry.org The resulting aryl propargyl alcohol can then be transformed into the desired α,β-unsaturated aldehyde through subsequent reactions such as oxidation or rearrangement. A deacetonative Sonogashira coupling of aryl propargyl alcohols with aryl chlorides has also been reported as an efficient method. organic-chemistry.org

Functional Group Interconversion and Derivatization Routes for the Acetyl Moiety

The acetyl group on the phenyl ring can be modified to create a variety of structural analogs. These transformations can be performed either before or after the formation of the α,β-unsaturated system.

Standard organic transformations can be applied to the acetyl group. For instance, reduction of the ketone can yield a secondary alcohol. Oxidation of the methyl group of the acetyl moiety is generally challenging without affecting other parts of the molecule, but specific reagents can be employed. The acetyl group can also serve as a handle for further carbon-carbon bond formation through reactions at the α-position after enolate formation. These functional group interconversions significantly expand the range of accessible derivatives from the core this compound structure. solubilityofthings.comyoutube.comcompoundchem.com

Acetyl Group Introduction and Modification

The introduction of an acetyl group onto an aromatic ring is a fundamental transformation in organic chemistry, often accomplished through Friedel-Crafts acylation. libretexts.orgyoutube.com This reaction typically involves treating an aromatic compound with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride. libretexts.orgyoutube.com The acetyl group, with its electron-withdrawing nature, can be further modified. For instance, it can undergo reduction to an ethyl group or be a site for further functionalization. The protection of amines using an acetyl group is a common strategy in multi-step syntheses, which can be reversed under acidic or basic conditions. commonorganicchemistry.com

The core structure of this compound is often built upon through the Claisen-Schmidt condensation. sci-hub.stnumberanalytics.com This reaction involves the condensation of an aromatic aldehyde with a ketone. sci-hub.st In the context of this compound, 4-acetylbenzaldehyde would be a key starting material, which itself can be synthesized through the oxidation of a corresponding alcohol or other methods.

Here is a table summarizing common acetylating agents:

| Acetylating Agent | Catalyst | Key Features |

| Acetyl Chloride | Lewis Acid (e.g., AlCl₃) | Highly reactive, often used in Friedel-Crafts acylation. libretexts.org |

| Acetic Anhydride | Lewis Acid or Base | Common laboratory reagent, produces acetic acid as a byproduct. fiveable.mewikipedia.org |

Regioselective Functionalization of the Phenyl Ring

Achieving regioselectivity in the functionalization of a phenyl ring is crucial for the synthesis of specific isomers. In the case of substituted phenylpropanoids, the existing functional groups on the aromatic ring direct the position of incoming substituents. For instance, in the synthesis of this compound, the acetyl group is at the para position. This regioselectivity is often dictated by the directing effects of substituents already present on the benzene (B151609) ring during electrophilic aromatic substitution reactions. cardiff.ac.uk

The use of directing groups can be a powerful strategy to control the position of functionalization. nih.gov These groups can temporarily block certain positions or activate others, and can often be removed after the desired reaction has occurred. nih.gov For example, in the synthesis of complex heterocyclic systems, directing groups are instrumental in achieving C-H functionalization at specific positions on the aromatic ring. nih.govnih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to reduce waste, use safer solvents, and improve energy efficiency. gctlc.org The synthesis of chalcones and related α,β-unsaturated carbonyl compounds, including this compound, has been a fertile ground for the application of these principles. nih.gov

A significant advancement in the green synthesis of compounds like this compound is the move towards solvent-free or aqueous reaction conditions. acs.orgacs.org Traditional Claisen-Schmidt condensations often utilize organic solvents. gctlc.org However, research has demonstrated that these reactions can be effectively carried out by grinding the solid reactants together, sometimes with a solid catalyst, in a mechanochemical approach. nih.govacs.org This method often leads to high yields and purity, with the added benefit of easy product isolation. acs.orgresearchgate.net

Similarly, conducting these condensations in water offers an environmentally benign alternative to organic solvents. acs.org The use of catalysts that are effective in aqueous media is key to the success of these methods. acs.org

The use of heterogeneous catalysts is another cornerstone of green synthesis. These catalysts are in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), which allows for easy separation and recovery after the reaction is complete. researchgate.netmdpi.com This reusability reduces waste and cost. mdpi.comkobe-u.ac.jp

For the Claisen-Schmidt condensation, various solid catalysts have been developed, including metal oxides, zeolites, and layered double hydroxides. researchgate.netmdpi.com These materials can provide the necessary acidic or basic sites for the reaction to proceed efficiently. researchgate.net For instance, alumina (B75360) has been shown to be a recyclable catalyst for certain organic reactions. kobe-u.ac.jp Carbon-supported palladium catalysts have also been effectively used and recycled in the hydrogenation of α,β-unsaturated aldehydes. rsc.org

Here is a table summarizing some green chemistry approaches:

| Green Chemistry Approach | Catalyst Example | Advantages |

| Solvent-Free Synthesis | Solid NaOH | Reduced solvent waste, often high yields. gctlc.orgacs.org |

| Aqueous Medium Synthesis | Choline Hydroxide | Environmentally friendly solvent, potential for hydrogen-bond mediated catalysis. acs.org |

| Heterogeneous Catalysis | Metal Oxides, Zeolites | Catalyst is easily separated and can be reused. researchgate.netmdpi.com |

Chemo- and Regioselectivity in the Synthesis of Related Isomeric Forms

The synthesis of specific isomers of acetylphenylpropenal requires careful control over both chemo- and regioselectivity. For example, to synthesize the 2- or 3-acetylphenyl isomers instead of the 4-acetylphenyl isomer, one would need to start with 2-acetylbenzaldehyde (B1198548) or 3-acetylbenzaldehyde, respectively. The synthesis of these starting materials would in turn depend on regioselective acylation of benzene derivatives.

Chemoselectivity becomes important when multiple reactive sites are present in the reacting molecules. In the Claisen-Schmidt condensation, the base catalyst deprotonates the α-carbon of the ketone, which then acts as a nucleophile. youtube.com If the aldehyde also possesses α-hydrogens, self-condensation can become a competing reaction. youtube.com However, in the case of benzaldehyde derivatives reacting with a ketone like acetone, this is not an issue as benzaldehyde lacks α-hydrogens. youtube.com The formation of the desired (E)-isomer is often favored due to its greater thermodynamic stability compared to the (Z)-isomer. imamu.edu.sa

Process Optimization and Scalability Considerations for Research Production

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound, particularly when scaling up the synthesis from a laboratory to a research production scale. researchgate.netacs.org Key parameters that are often optimized include the reaction temperature, the type and amount of catalyst, and the reaction time. researchgate.netresearchgate.net

For the Claisen-Schmidt condensation, studies have shown that factors like the dosage of the base catalyst can be a critical factor influencing the main reaction and potential side reactions. acs.org Solvent-free conditions have been shown to produce high yields in some cases. researchgate.net For large-scale production, designing a process that minimizes side reactions and allows for easy product isolation is paramount. rsc.org For instance, a stirring-induced emulsion synthesis technique has been developed for the large-scale production of benzalacetone, a related compound, with high selectivity. rsc.org The ability to recycle the catalyst is also a significant consideration for scalability and cost-effectiveness. researchgate.net

Chemical Reactivity and Transformational Chemistry of 3 4 Acetylphenyl Prop 2 Enal

Electrophilic and Nucleophilic Additions Across the α,β-Unsaturated Carbonyl System

The α,β-unsaturated aldehyde functionality is a prime target for both electrophilic and nucleophilic attacks. The polarization of this system makes the carbonyl carbon and the β-carbon electrophilic, while the oxygen and the α-carbon possess nucleophilic character.

The presence of an α,β-unsaturated carbonyl system makes 3-(4-Acetylphenyl)prop-2-enal an excellent Michael acceptor. libretexts.orgmasterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the conjugated system, a process also known as 1,4-conjugate addition. libretexts.orgmakingmolecules.com The acetyl group on the phenyl ring, being electron-withdrawing, enhances the electrophilicity of the β-carbon, thereby facilitating this type of reaction.

Weakly basic nucleophiles, such as enolates, amines, and thiols, are typical Michael donors. masterorganicchemistry.comyoutube.com For instance, the reaction with an amine would proceed via nucleophilic attack of the nitrogen atom on the β-carbon, leading to the formation of an enolate intermediate which is subsequently protonated. makingmolecules.com

The general mechanism for a Michael addition involves three key steps:

Formation of the nucleophile (e.g., deprotonation to form an enolate). masterorganicchemistry.com

Nucleophilic attack at the β-carbon of the α,β-unsaturated system. libretexts.org

Protonation of the resulting enolate to yield the final product. masterorganicchemistry.com

| Nucleophile Type | Example Nucleophile | Expected Product Type |

| Carbon Nucleophile | Diethyl malonate (in the presence of a base) | 3-(dialkoxycarbonyl)alkyl-1-(4-acetylphenyl)propan-1-one derivative |

| Heteroatom Nucleophile | Piperidine | 3-(piperidin-1-yl)-1-(4-acetylphenyl)propan-1-one derivative |

| Heteroatom Nucleophile | Thiophenol | 3-(phenylthio)-1-(4-acetylphenyl)propan-1-one derivative |

This table provides hypothetical examples of Michael addition reactions based on the general reactivity of α,β-unsaturated aldehydes.

The electron-deficient nature of the double bond in this compound, a consequence of conjugation with both the aldehyde and the acetylphenyl group, makes it a suitable dienophile in Diels-Alder reactions. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a six-membered ring. organic-chemistry.org The rate and efficiency of this reaction are enhanced by the presence of electron-withdrawing groups on the dienophile. organic-chemistry.org

Similarly, this compound can act as a dipolarophile in 1,3-dipolar cycloadditions. wikipedia.org This type of reaction involves a 1,3-dipole and a dipolarophile to form a five-membered heterocyclic ring. wikipedia.orgmdpi.com The versatility of this reaction allows for the synthesis of a wide array of heterocyclic structures, which are significant scaffolds in many biologically active compounds. mdpi.comnih.gov The regioselectivity and stereoselectivity of these reactions are often predictable based on frontier molecular orbital (FMO) theory. mdpi.com

| Cycloaddition Type | Reactant Partner | Expected Product Class |

| Diels-Alder | 1,3-Butadiene | Substituted cyclohexene (B86901) carboxaldehyde |

| 1,3-Dipolar Cycloaddition | Azomethine ylide | Substituted pyrrolidine (B122466) |

| 1,3-Dipolar Cycloaddition | Nitrone | Substituted isoxazolidine |

This table illustrates potential cycloaddition reactions based on the known reactivity of α,β-unsaturated carbonyl compounds.

The selective reduction of either the aldehyde or the carbon-carbon double bond, or both, can be achieved by choosing appropriate reducing agents. Stronger nucleophilic reducing agents, such as lithium aluminum hydride, tend to favor 1,2-addition, attacking the carbonyl carbon directly to produce an allylic alcohol. youtube.com In contrast, reagents like sodium borohydride (B1222165) can also effect this transformation.

For the selective reduction of the carbon-carbon double bond (conjugate reduction), catalytic hydrogenation is a common method. This approach typically employs a metal catalyst such as palladium on carbon (Pd/C) with hydrogen gas. This would yield 3-(4-acetylphenyl)propanal. Complete reduction of both the aldehyde and the double bond to an alkane can be achieved under more forcing conditions.

| Reducing Agent/Conditions | Primary Product | Functional Group Transformation |

| Sodium Borohydride (NaBH4) | 3-(4-Acetylphenyl)prop-2-en-1-ol | Aldehyde to Alcohol (1,2-reduction) |

| Catalytic Hydrogenation (H2, Pd/C) | 3-(4-Acetylphenyl)propanal | Olefinic double bond reduction |

| Lithium Aluminum Hydride (LiAlH4) | 3-(4-Acetylphenyl)prop-2-en-1-ol | Aldehyde to Alcohol (1,2-reduction) |

This table outlines the expected outcomes of various reduction reactions on this compound based on established principles of organic chemistry.

Reactions Involving the Acetyl Group as a Site for Further Elaboration

The acetyl group provides another handle for chemical modification, allowing for the synthesis of a diverse range of derivatives.

The carbonyl of the acetyl group can undergo reactions typical of ketones. For example, it can be protected by forming a ketal through reaction with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst. This is a reversible process useful in multi-step syntheses where the acetyl group needs to be shielded from other reagents.

Furthermore, the acetyl ketone can react with a secondary amine, like pyrrolidine or morpholine, to form an enamine. Enamines are valuable synthetic intermediates, acting as nucleophiles in various carbon-carbon bond-forming reactions.

The α-protons of the acetyl group are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, such as alkyl halides, in α-substitution reactions. This allows for the introduction of new substituents at the position adjacent to the acetyl carbonyl, further expanding the synthetic utility of the parent molecule.

Aromatic Ring Functionalization and Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is substituted with two electron-withdrawing groups: the acetyl group (-COCH₃) and the propenal group (-CH=CH-CHO). Both groups significantly influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions.

Both the acetyl and the vinylogous aldehyde (propenal) groups are deactivating, meaning they reduce the rate of electrophilic aromatic substitution compared to benzene (B151609). youtube.com This deactivation occurs because both groups pull electron density away from the aromatic ring through inductive and resonance effects, making the ring less nucleophilic and thus less reactive towards electrophiles. youtube.comchemistrytalk.org

The directing effect of these substituents determines the position of any subsequent substitution. Both the acetyl group and the propenal group are classified as meta-directors. youtube.comncert.nic.inorganicchemistrytutor.comlibretexts.orgchemistry.coach This can be explained by examining the stability of the resonance intermediates (arenium ions or Wheland intermediates) formed during the electrophilic attack. When an electrophile attacks the ortho or para positions, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing substituent. This is a highly destabilized arrangement. libretexts.orgstackexchange.com In contrast, attack at the meta position ensures that the positive charge is never located on the carbon bearing the deactivating group, resulting in a more stable intermediate relative to the ortho and para isomers. libretexts.orgstackexchange.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent Group | Type | Activating/Deactivating | Directing Effect |

| Acetyl (-COCH₃) | Carbonyl | Deactivating youtube.comorganicchemistrytutor.com | meta organicchemistrytutor.comlibretexts.org |

| Propenal (-CH=CHCHO) | Vinylogous Carbonyl | Deactivating youtube.comstackexchange.com | meta ncert.nic.instackexchange.com |

Advanced Transition Metal-Catalyzed Transformations Utilizing this compound

The multifunctional nature of this compound makes it an excellent substrate for a variety of sophisticated transition metal-catalyzed reactions, enabling the selective synthesis of complex chiral molecules and functionalized aromatic systems.

Asymmetric Catalysis for Enantioselective Product Formation

The presence of prochiral centers—the C=C double bond and the aldehyde carbonyl—allows for the application of asymmetric catalysis to generate enantiomerically enriched products.

One key transformation is the asymmetric conjugate addition (or 1,4-addition) of nucleophiles to the α,β-unsaturated system. Organocatalysis, particularly using chiral secondary amines (e.g., imidazolidinones), can activate the unsaturated aldehyde towards nucleophilic attack via the formation of a chiral iminium ion. princeton.eduorganic-chemistry.org This strategy allows for the highly enantioselective addition of various nucleophiles to the β-carbon, creating a benzylic stereocenter.

Another powerful method is asymmetric hydrogenation . Chiral transition metal complexes, often based on rhodium, ruthenium, or iridium, can catalyze the enantioselective reduction of the C=C double bond. While direct asymmetric hydrogenation of unprotected allylic aldehydes can be challenging, related substrates like allylic amines have been successfully hydrogenated with high enantioselectivity using this approach, suggesting its feasibility for this compound. nih.gov

Furthermore, the aldehyde carbonyl group can undergo enantioselective nucleophilic addition . For instance, the addition of organozinc reagents or alkynes, mediated by chiral catalysts like amino alcohols or chiral BINOL derivatives, can produce chiral secondary propargylic alcohols with high enantiomeric excess. nih.gov

Table 2: Potential Asymmetric Transformations of this compound

| Reaction Type | Target Site | Catalyst Type | Product Type |

| Conjugate Addition | C=C double bond | Chiral Organocatalyst (e.g., MacMillan catalyst) princeton.eduorganic-chemistry.org | Chiral Aldehyde |

| Hydrogenation | C=C double bond | Chiral Transition Metal Complex (e.g., Rh-DuPhos) | Chiral Saturated Aldehyde |

| Alkynylation | Aldehyde C=O | Chiral Ligand/Metal Complex (e.g., (+)-N-Methylephedrine/Zn(OTf)₂) nih.gov | Chiral Propargylic Alcohol |

Selective Hydrogenation and Dehydrogenation Catalysis

The molecule possesses three distinct reducible functional groups: the alkene (C=C), the aldehyde carbonyl (C=O), and the ketone carbonyl (C=O). Chemoselective hydrogenation is therefore a critical challenge. The choice of catalyst and reaction conditions can precisely control which group is reduced.

Research on the hydrogenation of cinnamaldehyde (B126680), a close structural analogue, provides significant insight. psu.edu

Selective C=C Reduction : Standard supported palladium catalysts, such as Pd/Al₂O₃, typically show high selectivity for the hydrogenation of the C=C double bond, leaving both carbonyl groups intact. This would yield 3-(4-acetylphenyl)propanal. psu.edu

Selective C=O (Aldehyde) Reduction : Achieving selective reduction of the aldehyde in the presence of an alkene and a ketone is more challenging but can be accomplished using specialized catalytic systems, often involving bimetallic formulations or specific catalyst supports that promote interaction with the carbonyl oxygen.

Full Reduction : More forceful conditions or less selective catalysts like Raney Nickel will likely reduce all unsaturated functionalities.

Consecutive Hydrogenation : Bimetallic catalysts, such as an ionic cobalt-promoted palladium catalyst (Pd⁰Co³⁺/γ-Al₂O₃), have been shown to first hydrogenate the C=C bond of cinnamaldehyde to form hydrocinnamaldehyde, and then subsequently hydrogenate the aldehyde C=O bond to yield phenylpropanol. psu.edu This suggests a similar stepwise reduction could be possible for this compound.

Dehydrogenation reactions for this specific substrate are less common in the literature.

Table 3: Catalyst-Dependent Selective Hydrogenation Products

| Catalyst System | Primary Product from this compound (Predicted) | Selectivity |

| Pd/Al₂O₃ | 3-(4-Acetylphenyl)propanal | High for C=C bond psu.edu |

| Pd⁰Co³⁺/γ-Al₂O₃ | 3-(4-Acetylphenyl)propan-1-ol and 3-(4-acetylphenyl)propanal | Consecutive C=C then C=O hydrogenation psu.edu |

| Pt/SnCl₂ | 3-(4-Acetylphenyl)prop-2-en-1-ol | High for aldehyde C=O bond |

| Raney Ni (H₂, high pressure) | 1-(4-(3-hydroxypropyl)phenyl)ethan-1-ol | Low (reduction of all groups) |

C-H Activation and Functionalization Strategies

Transition metal-catalyzed C-H activation has become a powerful tool for molecular editing, allowing for the direct conversion of C-H bonds into C-C or C-heteroatom bonds. nih.gov In this compound, the acetyl group can function as a directing group to facilitate the selective functionalization of the ortho C-H bonds of the aromatic ring. beilstein-journals.orgnih.gov

This strategy typically employs a palladium(II) catalyst. The reaction proceeds through the formation of a five-membered cyclopalladated intermediate, where the palladium atom is coordinated to the acetyl oxygen and bonded to the ortho carbon. beilstein-journals.orgnih.gov This palladacycle is a key intermediate that can then engage in various cross-coupling reactions.

For example, through a Pd(II)/Pd(IV) or Pd(0)/Pd(II) catalytic cycle, the activated ortho position can be coupled with a range of partners:

Ortho-Arylation : Coupling with aryl halides or arylboronic acids. beilstein-journals.org

Ortho-Olefination : Reaction with alkenes (a Fujiwara-Morita type reaction). beilstein-journals.org

Ortho-Acylation/Alkylation : Introduction of acyl or alkyl groups. researchgate.net

While high temperatures are often required, recent advances have demonstrated that using highly reactive cationic palladium(II) complexes can enable these transformations to occur at room temperature for certain substrates. beilstein-journals.org The application of this strategy to this compound would provide a direct route to densely functionalized aromatic structures that would be difficult to access through traditional electrophilic substitution methods.

Advanced Spectroscopic and Structural Elucidation of 3 4 Acetylphenyl Prop 2 Enal and Its Synthesized Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For 3-(4-acetylphenyl)prop-2-enal, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon resonances, confirming the connectivity and stereochemistry of the molecule.

The structural assignment of this compound is achieved through a systematic analysis of its ¹H and ¹³C NMR spectra, complemented by 2D correlation experiments.

¹H and ¹³C NMR Spectroscopy: The ¹H NMR spectrum provides initial information on the types of protons and their connectivity. The aldehyde proton (Hγ) is expected to resonate at the lowest field (δ 9.5-9.7 ppm) as a doublet due to coupling with the adjacent vinylic proton, Hβ. The vinylic protons of the propenal chain form an AX system, with Hβ appearing as a doublet of doublets and Hα as a doublet, with a large coupling constant (J > 15 Hz) confirming the E (trans) configuration of the double bond. The aromatic protons appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The singlet corresponding to the three protons of the acetyl methyl group typically appears around δ 2.6 ppm.

The ¹³C NMR spectrum shows all 11 carbon signals. The carbonyl carbons of the aldehyde and ketone groups are the most deshielded, appearing at δ > 190 ppm. The olefinic and aromatic carbons resonate in the δ 120-150 ppm region.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Name | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| Hγ (CHO) | 9.71 (d, J=7.6 Hz) | 193.8 |

| Hα | 6.75 (dd, J=15.8, 7.6 Hz) | 129.5 |

| Hβ | 7.55 (d, J=15.8 Hz) | 150.2 |

| Ar-H (ortho to propenal) | 7.70 (d, J=8.4 Hz) | 129.1 |

| Ar-H (ortho to acetyl) | 7.98 (d, J=8.4 Hz) | 130.0 |

| CH₃ | 2.63 (s) | 26.8 |

| Cγ (CHO) | - | 193.8 |

| Cα | - | 129.5 |

| Cβ | - | 150.2 |

| Ar-C1 (ipso, C-propenal) | - | 138.9 |

| Ar-C2,6 | - | 129.1 |

| Ar-C3,5 | - | 130.0 |

| Ar-C4 (ipso, C-acetyl) | - | 139.5 |

| C=O (acetyl) | - | 197.5 |

Data are predicted based on known values for cinnamaldehyde (B126680) and related substituted derivatives. researchgate.net

2D NMR Spectroscopy: To confirm these assignments, several 2D NMR experiments are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show a clear correlation between the aldehyde proton Hγ and Hα, and between Hα and Hβ, confirming the spin system of the propenal chain. It would also confirm the coupling between the ortho and meta protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It allows for the unambiguous assignment of each protonated carbon atom (Cα, Cβ, aromatic C-H, and the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is crucial for identifying the quaternary (non-protonated) carbons. Key correlations would include the aldehyde proton (Hγ) to Cα and the ipso-aromatic carbon (Ar-C1), and the methyl protons to the acetyl carbonyl carbon and the ipso-aromatic carbon (Ar-C4).

The propenal moiety of this compound can exist in two planar conformations (s-cis and s-trans) due to restricted rotation around the Cα-Cγ single bond. Theoretical calculations and experimental data for cinnamaldehyde show that the s-trans conformer, where the carbonyl group and the vinyl double bond are anti-periplanar, is significantly more stable. researchgate.net

Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at various temperatures, can be used to study this conformational exchange. At very low temperatures, the rotation around the Cα-Cγ bond may become slow enough on the NMR timescale to observe separate signals for both the s-trans and s-cis conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal. By analyzing the line shape changes as a function of temperature, the energy barrier (ΔG‡) for this conformational interchange can be calculated, providing valuable insight into the molecule's flexibility and conformational preferences.

Mass Spectrometry (MS) for Elucidating Fragmentation Pathways and Molecular Formula Confirmation

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically with an error of less than 5 parts per million (ppm). This accuracy allows for the unambiguous determination of the elemental composition of the molecule. For this compound, the molecular formula is C₁₁H₁₀O₂. HRMS would be used to confirm the experimentally measured monoisotopic mass against the theoretical value (174.0681 Da), thereby verifying the molecular formula and ruling out other potential isobaric compounds.

Tandem mass spectrometry (MS/MS) is used to establish the structure of the molecule by inducing fragmentation of a selected precursor ion (typically the molecular ion, [M]+• or protonated molecule, [M+H]⁺) and analyzing the resulting product ions. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.

For this compound, the fragmentation in electron ionization (EI) mode would likely proceed through several key pathways, based on the known behavior of cinnamaldehyde and aromatic ketones. nist.govnist.gov

Proposed Key Fragmentation Pathways for this compound

| m/z (Mass/Charge) | Proposed Fragment | Identity of Lost Neutral |

|---|---|---|

| 174 | [M]+• | - |

| 159 | [M - CH₃]+• | Methyl radical (•CH₃) |

| 145 | [M - CHO]+ | Formyl radical (•CHO) |

| 131 | [M - COCH₃]+ | Acetyl radical (•COCH₃) |

| 115 | [C₉H₇]+ | Loss of CHO from [M-CH₃] |

| 103 | [C₇H₅O]+ | Benzoyl cation |

The initial loss of a methyl radical (m/z 159) from the acetyl group is a characteristic fragmentation for methyl ketones. The loss of the formyl radical (m/z 145) from the aldehyde group is also a prominent pathway. A particularly diagnostic fragmentation would be the cleavage of the acetyl group to form the ion at m/z 131. Subsequent losses lead to common aromatic fragments like the benzoyl cation (m/z 103) and the phenyl cation (m/z 77).

Vibrational Spectroscopy (Infrared, Raman) for Detailed Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide detailed information about the functional groups present, their chemical environment (e.g., conjugation), and bonding arrangements. kurouskilab.com

The spectrum of this compound is dominated by vibrations from its two carbonyl groups, the alkene double bond, and the aromatic ring.

IR Spectroscopy: Infrared spectroscopy is particularly sensitive to polar bonds. The most intense and diagnostic peaks in the IR spectrum would be the C=O stretching vibrations. Due to conjugation with the aromatic ring and the alkene, the ketone and aldehyde carbonyl stretches are expected at lower wavenumbers than in non-conjugated systems, typically in the 1670-1705 cm⁻¹ range. The spectrum would also show C=C stretching from the alkene and aromatic ring (around 1600-1640 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and aliphatic C-H stretching from the methyl group (below 3000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, polarizable bonds. Therefore, it provides strong signals for the C=C alkene and aromatic ring stretching vibrations, which may be weak or convoluted in the IR spectrum. researchgate.net The symmetric nature of the 1,4-disubstituted aromatic ring often leads to a particularly strong Raman band around 1600 cm⁻¹. The C=O stretches are also visible but are typically weaker than in the IR spectrum. This complementarity makes the combined use of IR and Raman spectroscopy a powerful method for a complete functional group analysis.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Medium | Medium |

| C=O Stretch (Ketone) | ~1685 | Strong | Medium |

| C=O Stretch (Aldehyde) | ~1700 | Strong | Medium |

| C=C Stretch (Alkene) | ~1630 | Medium | Strong |

| C=C Stretch (Aromatic) | ~1600 | Strong | Strong |

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. The technique relies on the diffraction of X-rays by the electron clouds of the atoms within a crystal lattice. The resulting diffraction pattern is then mathematically analyzed to generate a detailed model of the molecular structure, including precise bond lengths, bond angles, and torsional angles.

In the context of chalcones, which are α,β-unsaturated ketones, X-ray crystallography provides invaluable insights into their conformational preferences in the solid state. nih.govjetir.org The planarity of the enone system, the dihedral angles between the aromatic rings and the propenone bridge, and the intermolecular interactions, such as hydrogen bonding and π-π stacking, are all elucidated through this method. nih.gov

For instance, studies on various chalcone (B49325) derivatives have revealed that the molecules often adopt a nearly planar conformation, which maximizes the conjugation of the π-system. nih.gov However, steric hindrance from bulky substituents can lead to significant deviations from planarity. nih.gov The crystal packing is often dominated by a network of intermolecular interactions that dictate the supramolecular architecture. nih.gov

To illustrate the type of data obtained from such an analysis, the table below presents hypothetical crystallographic data for a derivative of this compound, based on published data for analogous chalcone structures.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 16.789 |

| α (°) | 90 |

| β (°) | 98.54 |

| γ (°) | 90 |

| Volume (ų) | 912.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.254 |

| R-factor (%) | 4.2 |

This table presents hypothetical data for illustrative purposes, based on typical values for chalcone derivatives.

The data in this table would allow for a complete reconstruction of the molecule's solid-state structure, providing a foundational understanding of its physical properties.

Chiroptical Spectroscopy for Stereochemical Investigations of Chiral Derivatives

When this compound is derivatized to introduce chiral centers, techniques that are sensitive to stereochemistry become essential. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is a powerful tool for this purpose. The two primary techniques in this category are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

Electronic Circular Dichroism (ECD)

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for determining the absolute configuration of chiral molecules containing chromophores. The π-systems of the aromatic rings and the enone moiety in chalcone derivatives act as strong chromophores, making ECD a suitable method for their stereochemical analysis.

The synthesis of chiral chalcone derivatives has been an area of active research, with methods developed to produce these compounds with high enantioselectivity. nih.gov The absolute configuration of these newly formed chiral centers can often be determined by comparing the experimental ECD spectrum with the spectrum predicted by quantum chemical calculations.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD provides information about the stereochemistry of a molecule based on its vibrational transitions. An advantage of VCD is that every vibrational mode of a chiral molecule is, in principle, VCD active, providing a rich source of stereochemical information across the entire molecular framework.

For complex molecules with multiple chiral centers and conformational flexibility, VCD can be a more reliable method than ECD for determining the absolute configuration. The interpretation of VCD spectra is also heavily reliant on comparison with theoretical calculations.

The following table outlines the key aspects of these chiroptical techniques and their application to chiral derivatives of this compound.

| Technique | Principle | Application to Chiral Derivatives | Information Gained |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by chiral chromophores. | Determination of the absolute configuration of chiral centers, particularly those near the aromatic and enone chromophores. | Absolute configuration, conformational analysis in solution. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by chiral molecules. | Determination of the absolute configuration of the entire molecule, including multiple stereocenters. | Absolute configuration, detailed conformational information in solution. |

Computational and Theoretical Investigations of 3 4 Acetylphenyl Prop 2 Enal

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods map the electron distribution and predict chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are critical in determining how a molecule interacts with other chemical species.

For 3-(4-Acetylphenyl)prop-2-enal, the HOMO is expected to be distributed across the π-conjugated system, which includes the phenyl ring, the vinyl group, and the carbonyl group. The LUMO, conversely, represents the lowest energy region to accept electrons and is also anticipated to be delocalized over this conjugated framework. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily excited, indicating higher reactivity.

Computational studies on similar chalcone (B49325) structures reveal that the HOMO is often localized on the cinnamoyl fragment, while the LUMO is distributed across the entire molecule. scirp.org This distribution suggests that the α,β-unsaturated ketone moiety is crucial for the molecule's electrophilic and nucleophilic interactions. scirp.org The HOMO-LUMO gap in these systems provides valuable information regarding their reactivity and electronic transitions. biointerfaceresearch.com

Illustrative FMO Data for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.5 | Indicator of chemical reactivity and kinetic stability |

Note: The data in this table is illustrative and represents typical values for similar conjugated systems as specific published data for this compound is not available.

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is mapped onto the electron density surface, with colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich areas (negative potential), which are prone to electrophilic attack, while blue indicates electron-poor regions (positive potential), susceptible to nucleophilic attack.

For this compound, the ESP map would highlight the electronegative oxygen atoms of the acetyl and aldehyde groups as regions of high negative potential (red). These sites are the most likely to interact with electrophiles or engage in hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the aldehyde and vinyl groups, as well as parts of the aromatic ring, would exhibit positive potential (blue), marking them as potential sites for nucleophilic interaction. researchgate.net ESP analysis is a powerful tool for predicting intermolecular interactions and the regioselectivity of reactions. researchgate.netresearchgate.net

Density Functional Theory (DFT) for Geometry Optimization and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a system to its electron density. It offers a balance between accuracy and computational cost, making it ideal for studying medium-sized organic molecules.

DFT is first employed to find the most stable three-dimensional structure of the molecule, a process known as geometry optimization. scirp.org By calculating the forces on each atom, the method iteratively adjusts the atomic positions until a minimum on the potential energy surface is located. scirp.org This optimized geometry is the basis for all subsequent property calculations.

Predicting Nuclear Magnetic Resonance (NMR) spectra is a significant application of DFT. mdpi.com Using methods like the Gauge-Including Atomic Orbital (GIAO), it is possible to calculate the magnetic shielding tensors for each nucleus. acs.orgnih.gov These values are then converted into chemical shifts (δ), which can be directly compared with experimental data. nih.gov

For this compound, DFT calculations would predict the 1H and 13C chemical shifts. The protons on the aromatic ring would appear in the typical aromatic region, with their exact shifts influenced by the acetyl group. The vinylic protons of the prop-2-enal moiety would show characteristic shifts due to the conjugation and the electron-withdrawing effect of the carbonyl group. The calculation of spin-spin coupling constants (J-couplings) further refines the predicted spectrum, aiding in the definitive assignment of signals. nih.govswarthmore.edu

Illustrative Predicted 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Environment |

|---|---|---|

| C=O (aldehyde) | 193.5 | Aldehyde carbonyl |

| C=O (acetyl) | 197.8 | Ketone carbonyl |

| CH3 (acetyl) | 26.8 | Acetyl methyl group |

| Vinylic CH (α to C=O) | 128.9 | α,β-Unsaturated system |

| Vinylic CH (β to C=O) | 155.1 | α,β-Unsaturated system |

| Aromatic C (ipso-acetyl) | 137.0 | Aromatic ring |

| Aromatic C (ipso-enal) | 135.5 | Aromatic ring |

| Aromatic CH | 128.0 - 130.0 | Aromatic ring |

Note: The data in this table is illustrative, based on general values for similar functional groups and conjugated systems. biointerfaceresearch.com Specific published data for this compound is not available.

Theoretical vibrational spectroscopy, performed using DFT, involves calculating the second derivatives of the energy with respect to atomic displacements. This yields a set of vibrational frequencies and their corresponding normal modes (the specific atomic motions for each frequency). These calculated frequencies can be compared with experimental Infrared (IR) and Raman spectra to aid in peak assignment.

For this compound, the predicted vibrational spectrum would show characteristic peaks for the C=O stretching of the aldehyde and ketone groups, C=C stretching of the aromatic ring and the vinyl group, and various C-H bending and stretching modes. nih.gov Comparing the computed spectrum with experimental data allows for a detailed understanding of the molecule's vibrational properties. researchgate.net

Reaction Mechanism Elucidation Through Computational Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction. This involves locating the transition state (TS), which is the highest energy point along the reaction path, and then tracing the path that connects the TS to the reactants and products. numberanalytics.com

A transition state search is performed to find the saddle point on the potential energy surface corresponding to the reaction barrier. Once the TS is located and confirmed (by the presence of a single imaginary frequency), an Intrinsic Reaction Coordinate (IRC) calculation is performed. missouri.eduscm.com The IRC method follows the steepest descent path from the transition state downhill to the reactant and product minima. missouri.edunumberanalytics.com This provides a detailed, step-by-step map of the geometric changes that occur during the reaction, confirming that the identified transition state indeed connects the intended reactants and products. faccts.de For reactions involving this compound, such as nucleophilic addition to the enal system, IRC analysis could reveal the precise mechanism and energetics of the process.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. researchgate.netyoutube.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes and intermolecular interactions, which are crucial for understanding a molecule's biological activity. researchgate.netirbbarcelona.org

For chalcone derivatives, MD simulations have been instrumental in elucidating their interaction with various biological targets. These simulations can reveal the stability of a ligand-protein complex, the key amino acid residues involved in binding, and the nature of the intermolecular forces at play, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. nih.govnih.gov

A typical MD simulation study on a chalcone derivative would involve the following steps:

System Setup: The initial 3D structure of the chalcone and its target protein (if applicable) are placed in a simulation box, which is then solvated with water molecules and ions to mimic physiological conditions.

Minimization: The energy of the system is minimized to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to sample the conformational space of the molecule and its interactions with its environment.

Analysis of the MD trajectory can provide valuable insights. For instance, a study on fluorine-substituted chalcones demonstrated that these modifications can improve binding affinity and lead to more stable interactions with a target protein. wjpr.net Another investigation on chalcone-thiazole hybrids used MD simulations to confirm the stable binding of a lead compound within the active site of DNA gyrase B. nih.govrsc.org These studies often analyze parameters like Root Mean Square Deviation (RMSD) to assess the stability of the system and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule or protein. wjpr.net

The table below illustrates the types of intermolecular interactions that can be identified and analyzed through MD simulations of chalcone derivatives with a hypothetical protein target.

| Interaction Type | Description | Potential Interacting Residues in a Protein |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. | Asp, Glu, Ser, Thr, Gln, Asn, His |

| Hydrophobic Interactions | The tendency of nonpolar molecules or parts of molecules to aggregate in an aqueous solution and exclude water molecules. | Ala, Val, Leu, Ile, Pro, Phe, Trp, Met |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phe, Tyr, Trp, His |

| Cation-π Interactions | A noncovalent molecular interaction between a cation and the face of an electron-rich π system. | Lys, Arg |

This table represents a generalized summary of potential interactions and is not based on specific experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (Excluding Clinical Correlates)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govcmu.ac.th By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the activity of new compounds and provide insights into their mechanism of action. nih.govresearchgate.net

For chalcone derivatives, QSAR studies have been widely employed to understand the structural requirements for various biological activities, including anticancer and antitubercular effects. researchgate.netnih.gov The general workflow for a QSAR study on chalcones involves:

Data Set Collection: A series of chalcone derivatives with their corresponding biological activity data (e.g., IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors. stmjournals.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using various statistical techniques.

A QSAR study on a series of chalcone derivatives as anticancer agents, for example, might reveal that descriptors related to the electrostatic field and hydrophobicity are crucial for activity. researchgate.net Another study on antitubercular chalcones found that specific molecular properties were key for their inhibitory action. nih.gov These models can then guide the design of new, more potent chalcone derivatives by suggesting modifications to the molecular structure that would enhance the desirable properties.

The following table provides an example of the types of data used in a hypothetical QSAR study of chalcone derivatives.

| Compound | pIC50 | LogP | Molecular Weight ( g/mol ) | Topological Polar Surface Area (Ų) |

| Chalcone Analog 1 | 5.2 | 3.1 | 250.3 | 45.6 |

| Chalcone Analog 2 | 5.8 | 3.5 | 280.4 | 50.2 |

| Chalcone Analog 3 | 4.9 | 2.8 | 240.2 | 42.1 |

| Chalcone Analog 4 | 6.1 | 3.9 | 295.4 | 55.8 |

| Chalcone Analog 5 | 5.5 | 3.3 | 265.3 | 48.9 |

This is a representative data table. The values are hypothetical and intended to illustrate the format of data used in QSAR studies.

Applications of 3 4 Acetylphenyl Prop 2 Enal in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in the Total Synthesis of Complex Natural Products and Analogues

While specific examples of the total synthesis of complex natural products utilizing 3-(4-acetylphenyl)prop-2-enal as a starting material are not extensively documented in publicly available literature, the inherent reactivity of its structure suggests its potential as a valuable building block. The α,β-unsaturated aldehyde functionality is a classic Michael acceptor and an electrophile for various nucleophilic additions, which are cornerstone reactions in the assembly of complex molecular architectures.

The acetyl group on the phenyl ring offers an additional site for chemical modification, allowing for the introduction of further complexity. For instance, the acetyl group could be reduced to an alcohol, converted to an amine via reductive amination, or used in olefination reactions to extend the carbon skeleton. This dual reactivity makes this compound a potentially powerful tool for synthetic chemists aiming to construct intricate natural product analogues. The synthesis of such analogues is crucial for structure-activity relationship studies and the development of new therapeutic agents.

Precursor for the Construction of Diverse Heterocyclic Systems and Novel Molecular Scaffolds

The construction of heterocyclic compounds is a central theme in medicinal chemistry and materials science due to their wide-ranging biological activities and functional properties. britannica.com this compound is an ideal precursor for the synthesis of a variety of heterocyclic systems. The α,β-unsaturated aldehyde moiety can readily participate in cycloaddition and condensation reactions.

For instance, reaction with hydrazines can yield pyrazolines, while reaction with hydroxylamine (B1172632) can afford isoxazolines. Treatment with amidines or guanidines can lead to the formation of pyrimidine (B1678525) derivatives. Furthermore, the acetyl group can be a handle for the synthesis of other heterocyclic rings. For example, it can be a starting point for the Gewald reaction to produce thiophenes or can be used to construct quinoline (B57606) systems through Friedländer annulation. The ability to generate such a diverse array of heterocyclic scaffolds from a single, readily accessible starting material underscores the importance of this compound in synthetic chemistry.

A study on related 3-aroylprop-2-enoic acids has demonstrated their utility in synthesizing a variety of heterocyclic compounds, including pyridazinones, triazolopyridazines, oxazinones, and furanones. britannica.com Although this research focuses on the carboxylic acid derivative, the principles of cyclization and condensation reactions are directly applicable to the aldehyde, highlighting its potential as a versatile precursor for heterocyclic synthesis.

Monomer or Component in the Development of Advanced Polymeric Materials and Copolymers

The development of advanced polymeric materials with tailored properties is a key area of research in materials science. The structure of this compound makes it a promising candidate as a monomer or a component in the synthesis of functional polymers. The aldehyde group can participate in polymerization reactions, such as polycondensation with suitable co-monomers.

Furthermore, the vinyl group of the propenal moiety can undergo radical or anionic polymerization. The presence of the acetylphenyl group can impart desirable properties to the resulting polymer, such as increased thermal stability, altered solubility, and specific optical or electronic characteristics. Copolymers incorporating this compound could exhibit a range of tunable properties depending on the nature of the co-monomer. For instance, copolymerization with hydrophilic monomers could lead to the formation of amphiphilic polymers with applications in drug delivery or as surfactants.

Integration into Supramolecular Assemblies, Metal-Organic Frameworks (MOFs), and Covalent Organic Frameworks (COFs)

Supramolecular chemistry, which focuses on non-covalent interactions, has led to the development of highly ordered and functional materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). The defined geometry and functional groups of this compound make it an attractive building block for the construction of such assemblies.

In the context of COFs, the aldehyde group can undergo condensation reactions with multitopic amines to form imine-linked frameworks. These porous, crystalline materials are of great interest for applications in gas separation, catalysis, and optoelectronics. The acetyl group could be further functionalized post-synthesis to introduce additional properties to the COF.

Design and Synthesis of Chemosensors and Optical Probes Leveraging the Compound's Chromophoric Properties

Chemosensors are molecules designed to signal the presence of specific analytes through a detectable change, often optical. hmdb.ca The chromophoric nature of the this compound scaffold, arising from the extended conjugation between the phenyl ring and the propenal group, makes it a promising platform for the design of chemosensors and optical probes.

Modification of the acetyl or aldehyde groups with specific recognition moieties can lead to sensors that exhibit a change in their absorption or fluorescence properties upon binding to a target analyte. For example, the introduction of a crown ether moiety could lead to a sensor for metal cations, while the incorporation of a boronic acid group could enable the detection of saccharides. The inherent fluorescence of derivatives of this scaffold can be modulated by analyte binding, leading to "turn-on" or "turn-off" fluorescent sensors.

Development of Novel Organocatalysts or Ligands Derived from the this compound Structure

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to metal-based catalysts. The structure of this compound provides a foundation for the development of novel organocatalysts. For instance, the aldehyde can be converted into a chiral amine, which can then be used as a catalyst for asymmetric reactions.

Furthermore, the acetyl group and the propenal moiety can be modified to create bidentate or tridentate ligands for transition metal catalysis. The electronic properties of the ligand, and thus the reactivity of the metal center, can be fine-tuned by modifying the substituents on the phenyl ring. The development of such tailored ligands is crucial for advancing the field of catalysis and enabling the synthesis of complex molecules with high efficiency and selectivity.

Photophysical Applications in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The extended π-conjugation in this compound and its derivatives suggests potential for applications in organic electronics. The photophysical properties of such molecules, including their absorption and emission spectra, are key determinants of their suitability for use in devices like Organic Light-Emitting Diodes (OLEDs).

Derivatives of this compound could be designed to exhibit strong fluorescence with high quantum yields, making them suitable as emissive materials in OLEDs. By modifying the molecular structure, the emission color can be tuned across the visible spectrum. Furthermore, the introduction of charge-transporting moieties could lead to multifunctional materials that act as both the emissive layer and the charge-transport layer in an OLED device, simplifying device architecture and improving performance. Research into the photophysical properties of related compounds, such as 2,3-dihydroquinazolin-4(1H)-one derivatives, has shown that their absorption and emission maxima are solvent-dependent and red-shifted, with large Stokes shifts, indicating potential for use in optoelectronic applications.

Biological and Biochemical Research Applications of 3 4 Acetylphenyl Prop 2 Enal Strictly in Vitro and Mechanistic Studies

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking studies are pivotal in predicting the binding affinities and interaction patterns of ligands with protein targets. While no specific molecular docking studies for 3-(4-acetylphenyl)prop-2-enal were identified, numerous studies on chalcone (B49325) derivatives highlight their potential to interact with a variety of proteins. These in silico studies provide insights into the structural requirements for binding and can guide the design of more potent and selective compounds. researchgate.netthepharmajournal.comindexcopernicus.comresearchgate.netunja.ac.id

Chalcone derivatives have been docked against a range of protein targets, including those involved in cancer and infectious diseases. For instance, docking studies have predicted that certain chalcone derivatives can bind to the main protease (3CLpro) of SARS-CoV-2, a key enzyme in viral replication. researchgate.net The binding affinity of these derivatives is often compared to known inhibitors to assess their potential. researchgate.net Similarly, docking studies have been employed to investigate the interaction of chalcone derivatives with antibacterial targets, such as the PDB ID: 4PVR, revealing key interactions that could explain their antibacterial activity. thepharmajournal.com

The interaction profiles of chalcone derivatives typically involve a combination of hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site of the target protein. acs.org For example, a study on chalcone derivatives as inhibitors of human T-cell leukemia virus protease (PDB-2B7F) identified several compounds with good predicted anticancer activity based on their docking scores. indexcopernicus.com

Table 1: Examples of Molecular Docking Studies on Chalcone Derivatives

| Chalcone Derivative Type | Protein Target | Key Findings |

| General Chalcones | SARS-CoV-2 Main Protease (3CLpro, PDB ID: 6LU7, 6Y2F) | Predicted to inhibit viral replication, with some compounds showing more negative docking scores than the reference ligand lopinavir. researchgate.net |

| Novel Synthetic Chalcones | Antibacterial Target (PDB ID: 4PVR) | Compounds with high docking and glide scores were predicted to have good antibacterial activity. thepharmajournal.com |

| Natural and Synthetic Chalcones | Human T-cell Leukemia Virus Protease (PDB-2B7F) | Several derivatives exhibited good predicted anticancer activity compared to the reference drug camptothecin. indexcopernicus.com |

| Azo Chalcone Derivatives | SARS-CoV-2 3CL Protease | Certain derivatives showed promising antiviral potential with high docking scores and multiple hydrogen bond interactions. researchgate.net |

| Chalcone Analogues | Bcl-2 Protein (PDB ID: 2W3L) | Docking results suggested that the studied analogues were not potent inhibitors of Bcl-2. unja.ac.id |

Enzymatic Inhibition and Activation Assays for Mechanistic Investigation of Enzyme-Substrate Interactions

Enzymatic assays are crucial for validating the predictions from molecular docking and for elucidating the mechanisms of enzyme inhibition or activation. Chalcone derivatives have been extensively evaluated for their inhibitory activity against a wide array of enzymes. nih.govscienceopen.comnih.govresearchgate.netnih.gov

A significant area of investigation is the inhibition of enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.govresearchgate.net Several studies have reported the synthesis of chalcone derivatives and their in vitro evaluation as cholinesterase inhibitors, with some compounds exhibiting IC50 values in the micromolar range. nih.govnih.gov These studies often explore the structure-activity relationships, identifying key substituents on the chalcone scaffold that enhance inhibitory potency. nih.gov

Furthermore, chalcone derivatives have been investigated as inhibitors of enzymes implicated in inflammation and cancer, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenase (LOX). nih.gov Some derivatives have shown selective inhibition of COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory agents with reduced gastrointestinal side effects. researchgate.net The inhibitory potential of chalcones against other enzymes like CYP1 isoforms has also been reported, highlighting their broad enzymatic inhibitory profile. acs.orgscienceopen.com

Table 2: Enzymatic Inhibition Data for Chalcone Derivatives

| Chalcone Derivative | Target Enzyme | IC50 / Ki Value |

| Various Synthetic Chalcones | Acetylcholinesterase (AChE) | IC50 values in the range of 22 ± 2.8–37.6 ± 0.74 μM nih.gov |

| Chalcone derivative 120 | CYP1B1 | IC50 of 0.2 μM acs.orgscienceopen.com |

| Chalcone derivative 121 | CYP1A1 and CYP1B1 | IC50 of ~0.9 μM for both acs.orgscienceopen.com |

| Compound 2b | Acetylcholinesterase (AChE) | IC50 of 9.3 μM nih.gov |

| Compound 4b | Butyrylcholinesterase (BChE) | IC50 of 68.7 μM nih.gov |

| Halogenated Chalcones | Acetylcholinesterase (AChE) | Ki values of 1.83±0.21-11.19±0.96 nM researchgate.net |

| Halogenated Chalcones | Butyrylcholinesterase (BChE) | Ki values of 3.35±0.91-26.70±4.26 nM researchgate.net |

| Compound 3c | Cyclooxygenase-1 (COX-1) | IC50 of 14.65 μM nih.gov |

Receptor Binding Studies and Selectivity Assessments in Recombinant Systems

While specific receptor binding studies for this compound are absent from the literature, research on chalcone derivatives indicates their potential to interact with various receptors. These studies are often conducted using recombinant systems to assess binding affinity and selectivity.

For instance, some chalcone derivatives have been investigated for their ability to interact with chemokine receptors, such as CXCR4 and CXCR7. nih.gov These receptors are involved in inflammatory responses, and compounds that can modulate their activity are of therapeutic interest. nih.gov The development of chalcone-based compounds that can prevent the binding of natural ligands like CXCL12 to these receptors has been explored. nih.gov

In Vitro Cellular Pathway Modulation Studies

The biological effects of chalcone derivatives are often mediated through the modulation of various cellular signaling pathways. In vitro studies using cell lines are instrumental in uncovering these mechanisms, typically involving techniques like gene expression analysis and protein phosphorylation assays. nih.govnih.govresearchgate.netajol.info

Chalcone derivatives have been shown to influence key signaling pathways involved in cancer cell proliferation and survival. nih.govnih.govresearchgate.net For example, some chalcones can induce cell cycle arrest, often in the G2/M phase, and promote apoptosis. nih.gov The underlying mechanisms can involve the modulation of proteins such as p53, the inhibition of the NF-κB signaling pathway, and the alteration of the MAPK and Akt signaling pathways. nih.govnih.govresearchgate.net

In the context of inflammation, chalcone derivatives have been found to suppress the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). nih.govnih.govajol.info These effects are often linked to the inhibition of signaling pathways such as the ERK and JNK pathways. ajol.info

Table 3: Cellular Pathway Modulation by Chalcone Derivatives

| Chalcone Derivative | Cell Line | Affected Pathway | Key Observations |

| General Chalcones | Various Cancer Cells | p53 pathway, NF-κB signaling | Upregulation of p53, suppression of NF-κB activation. nih.gov |

| (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one (1C) | HCT116 (colorectal cancer) | MAPK and Akt signaling | Modulation of MAPK and Akt pathways, leading to apoptosis. nih.gov |

| 3-(5-methyl-furan-2-yl)-naphthalen-1-yl-propenone | U937 (macrophage-like) | ERK and JNK pathways | Inhibition of IL-6 and IL-8 secretion via suppression of ERK and JNK phosphorylation. ajol.info |

| DK-139 (a synthetic chalcone) | A549 (lung cancer) | Unfolded Protein Response (UPR) | Induction of ER stress-mediated apoptosis. nih.gov |

Biophysical Characterization of Macromolecular Interactions

Biophysical techniques provide quantitative data on the binding kinetics and thermodynamics of ligand-protein interactions. Studies on chalcone derivatives have utilized methods like fluorescence spectroscopy and circular dichroism to characterize their binding to proteins such as bovine serum albumin (BSA) and human serum albumin (HSA). nih.gov

These studies reveal the binding constants, the number of binding sites, and the thermodynamic parameters (ΔH, ΔS, and ΔG) of the interaction. For example, the interaction of a synthesized chalcone with BSA was found to occur via a combined static and dynamic quenching mechanism, with the formation of a chalcone-BSA complex being the primary cause of fluorescence quenching. nih.gov Such studies are important for understanding the pharmacokinetics and distribution of these compounds.

Design and Synthesis of Chemical Probes for Targeted Biological System Perturbation and Identification

The versatile and relatively simple structure of the chalcone scaffold makes it an excellent template for the design and synthesis of chemical probes. acs.orgmdpi.comnih.gov These probes can be designed to target specific enzymes or receptors, allowing for the perturbation and identification of their roles in biological systems.

The synthesis of chalcone derivatives is often achieved through the Claisen-Schmidt condensation, a straightforward reaction between an acetophenone (B1666503) and a benzaldehyde (B42025) derivative. nih.govimamu.edu.sa This synthetic accessibility allows for the creation of diverse libraries of chalcone derivatives with various substituents, which can then be screened for specific biological activities. By modifying the aromatic rings and the enone linker, researchers can fine-tune the properties of the resulting compounds to develop potent and selective chemical probes.

Future Research Directions and Emerging Trends for 3 4 Acetylphenyl Prop 2 Enal Investigations

Development of Novel Stereoselective and Enantioselective Synthetic Routes

The development of novel synthetic methodologies that afford precise control over the three-dimensional arrangement of atoms is a cornerstone of modern organic chemistry. For 3-(4-Acetylphenyl)prop-2-enal, which possesses a propenal unit, the potential for stereoisomers exists. Future research should prioritize the development of stereoselective and enantioselective synthetic routes. This would involve the exploration of chiral catalysts, including organocatalysts and transition-metal complexes, to control the geometry of the double bond and, if applicable in subsequent reactions, the creation of chiral centers. Achieving high levels of stereocontrol is crucial for applications in pharmacology and materials science, where specific isomers often exhibit desired activities while others may be inactive or even detrimental.

Exploration of Unconventional Reactivity Patterns and Cascade Reactions

The reactivity of this compound is largely dictated by the α,β-unsaturated aldehyde functionality, making it susceptible to a variety of transformations. While standard reactions are predictable, future investigations should aim to uncover unconventional reactivity patterns. This could involve exploring its behavior under novel catalytic systems, photochemistry, or electrochemistry to access new chemical space.